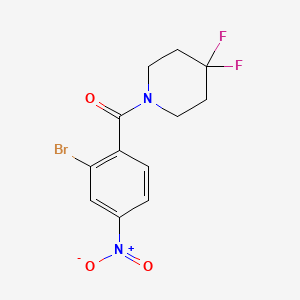
(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone is an organic compound with the molecular formula C12H11BrF2N2O3. This compound is characterized by the presence of a bromine atom, a nitro group, and a difluoropiperidyl moiety attached to a methanone group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone typically involves the reaction of 2-bromo-4-nitrophenol with 4,4-difluoropiperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid . The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The difluoropiperidyl moiety can be modified through electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can yield various substituted phenyl derivatives .
Scientific Research Applications
(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. The bromine and nitro groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Shares the bromine and nitro groups but lacks the difluoropiperidyl moiety.
4,4-Difluoropiperidine: Contains the difluoropiperidyl moiety but lacks the bromine and nitro groups.
2-Bromo-4-nitroacetophenone: Similar structure but with an acetophenone group instead of the difluoropiperidyl moiety
Uniqueness
(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11BrF2N2O3 |
|---|---|
Molecular Weight |
349.13 g/mol |
IUPAC Name |
(2-bromo-4-nitrophenyl)-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H11BrF2N2O3/c13-10-7-8(17(19)20)1-2-9(10)11(18)16-5-3-12(14,15)4-6-16/h1-2,7H,3-6H2 |
InChI Key |
JJRMSXWXHZGVJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


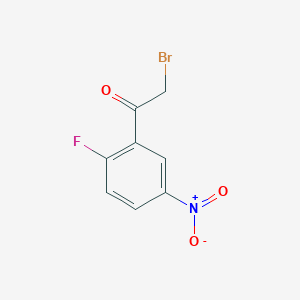

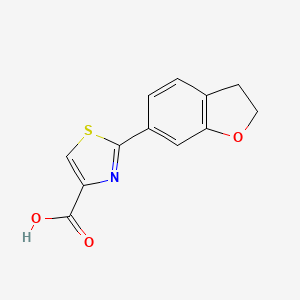

![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)



![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
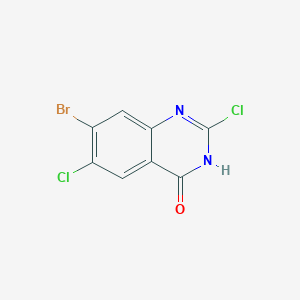
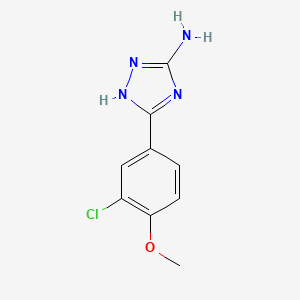
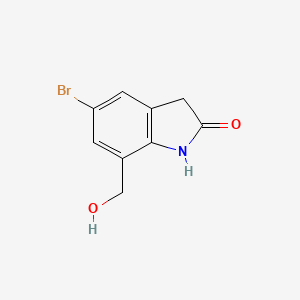
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
